Cas no 2137078-45-4 ((4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine)

(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine is a synthetic organic compound with significant applications in medicinal chemistry. This compound exhibits high purity and structural stability, making it suitable for research and development in drug discovery. Its unique pyrrolo[3,4-b]pyridine core offers versatile synthetic pathways for functionalization, enabling the exploration of diverse pharmacophores.
(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine structure
2137078-45-4 structure
商品名:(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine
CAS番号:2137078-45-4
MF:C13H17N3O4S
メガワット:311.356781721115
CID:5955486
PubChem ID:165860539

(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine 化学的及び物理的性質

名前と識別子

    • (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine
    • EN300-1169238
    • 2137078-45-4
    • インチ: 1S/C13H17N3O4S/c17-16(18)11-5-1-2-6-13(11)21(19,20)15-7-3-4-10-8-14-9-12(10)15/h1-2,5-6,10,12,14H,3-4,7-9H2/t10-,12+/m0/s1
    • InChIKey: NNZMVUARIQQBIJ-CMPLNLGQSA-N
    • ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCC[C@H]2CNC[C@@H]12)(=O)=O

計算された属性

  • せいみつぶんしりょう: 311.09397721g/mol
  • どういたいしつりょう: 311.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 499
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 104Ų

(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1169238-5.0g
2137078-45-4
5g
$6289.0 2023-05-26
Enamine
EN300-1169238-1.0g
2137078-45-4
1g
$2168.0 2023-05-26
Enamine
EN300-1169238-0.25g
2137078-45-4
0.25g
$1994.0 2023-05-26
Enamine
EN300-1169238-0.5g
2137078-45-4
0.5g
$2081.0 2023-05-26
Enamine
EN300-1169238-1000mg
2137078-45-4
1000mg
$2168.0 2023-10-03
Enamine
EN300-1169238-100mg
2137078-45-4
100mg
$1907.0 2023-10-03
Enamine
EN300-1169238-2500mg
2137078-45-4
2500mg
$4250.0 2023-10-03
Enamine
EN300-1169238-10000mg
2137078-45-4
10000mg
$9325.0 2023-10-03
Enamine
EN300-1169238-2.5g
2137078-45-4
2.5g
$4250.0 2023-05-26
Enamine
EN300-1169238-250mg
2137078-45-4
250mg
$1994.0 2023-10-03

(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine 関連文献

(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridineに関する追加情報

Introduction to (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS No. 2137078-45-4)

(4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS No. 2137078-45-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyridines and is characterized by its unique structural features, including a nitrobenzenesulfonyl group and a fully saturated pyrrolopyridine core. The compound's structural complexity and functional group diversity make it a valuable candidate for various biological and medicinal applications.

The nitrobenzenesulfonyl group in (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine plays a crucial role in its biological activity. Nitro groups are known to confer electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets. The sulfonyl group, on the other hand, enhances the compound's solubility and stability, making it more suitable for in vitro and in vivo studies.

The octahydro-1H-pyrrolo[3,4-b]pyridine core of the compound is a bicyclic system that provides a rigid framework for the attachment of various functional groups. This structural rigidity can be advantageous in drug design, as it can help to maintain a specific conformation that is essential for binding to specific protein targets. The (4aS,7aS) stereochemistry further adds to the compound's uniqueness and may influence its pharmacological properties.

Recent studies have explored the potential of (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine as a lead compound for the development of novel therapeutic agents. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary data suggest that this compound may exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

In addition to its potential as an enzyme inhibitor, (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine has also been investigated for its anti-inflammatory properties. Inflammation is a critical component of many diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have shown that this compound can modulate the expression of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for anti-inflammatory drug development.

The synthesis of (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine has been optimized using advanced synthetic methodologies. These methods focus on achieving high yields and stereoselectivity while minimizing side reactions and impurities. The use of chiral catalysts and protecting groups has been particularly effective in controlling the stereochemistry of the final product.

In terms of safety and toxicity profiles, preliminary assessments indicate that (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine exhibits favorable properties. In vitro cytotoxicity studies have shown low toxicity towards normal cell lines while demonstrating selective activity against cancer cells. However, further comprehensive safety evaluations are necessary to fully understand its potential side effects and long-term safety.

The pharmacokinetic properties of (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine

In conclusion, (4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS No. 2137078-45-4) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new findings emerge from both academic and industrial laboratories, this compound is poised to play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.

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